Physicochemical Differentiation: Increased Lipophilicity vs. Thalidomide 5-Fluoride Alters Membrane Permeability and Formulation Behavior
The target compound exhibits a computed LogP of 0.9894 and a topological polar surface area (TPSA) of 83.55 Ų, compared to LogP 0.4407 and PSA 87.04 Ų for Thalidomide 5-fluoride (CAS 835616-61-0), the closest monohalogenated analog lacking bromine . The bromine atom increases molecular weight by 78.90 g/mol (355.12 vs. 276.22 g/mol) and contributes approximately +0.55 LogP units, consistent with the π-value of aromatic bromine substitution . The lower TPSA of the target compound (83.55 vs. 87.04 Ų) despite higher molecular weight reflects the electron-withdrawing and steric effects of the ortho-bromine altering the accessible surface of the phthalimide dione oxygens.
| Evidence Dimension | Computed lipophilicity (LogP) and polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP = 0.9894; TPSA = 83.55 Ų; MW = 355.12 g/mol |
| Comparator Or Baseline | Thalidomide 5-fluoride (CAS 835616-61-0): LogP = 0.4407; PSA = 87.04 Ų; MW = 276.22 g/mol |
| Quantified Difference | ΔLogP = +0.55 (2.2-fold increase in logP); ΔPSA = −3.49 Ų; ΔMW = +78.90 g/mol |
| Conditions | Computed values from ChemDraw/Chemicalize as reported on ChemSrc database entries for both compounds |
Why This Matters
A +0.55 LogP shift meaningfully alters predicted membrane permeability (logPₐₚₚ) and may affect passive diffusion, solubility, and formulation requirements in cell-based degradation assays—making direct substitution with the 5-fluoro analog inappropriate for quantitative SAR campaigns.
